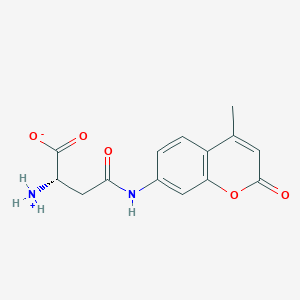

H-Asp(AMC)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C14H14N2O5 |

|---|---|

分子量 |

290.27 g/mol |

IUPAC 名称 |

(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate |

InChI |

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1 |

InChI 键 |

ARZPQBJTLVVDNP-JTQLQIEISA-N |

手性 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C[C@@H](C(=O)[O-])[NH3+] |

规范 SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)[O-])[NH3+] |

产品来源 |

United States |

Foundational & Exploratory

H-Asp(AMC)-OH chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of H-Asp(AMC)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid, is a fluorogenic substrate primarily utilized in the study of protease activity, particularly within the context of apoptosis research.[1] It is an amino acid derivative that functions as a fluorescent dye.[2] The core structure consists of an L-aspartic acid residue linked via an amide bond to the fluorescent aminomethylcoumarin (AMC) group.

This linkage renders the AMC moiety non-fluorescent. Upon enzymatic cleavage at the aspartic acid residue by specific proteases, such as caspases, the free AMC is liberated, resulting in a significant increase in fluorescence. This property allows for the sensitive and continuous measurement of enzyme activity, making it a valuable tool in biochemistry and cell biology. While this compound itself is a basic substrate, it forms the basis for more complex and specific peptide substrates, such as Ac-DEVD-AMC, which is a well-established substrate for executioner caspases-3 and -7.[3][4][5]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its proper storage, handling, and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₄N₂O₅ | [1][6][7] |

| Molecular Weight | 290.27 g/mol | [1][6] |

| CAS Number | 133628-73-6, 219138-13-3 | [6][7] |

| Purity | ≥98% | [6] |

| Appearance | Solid | |

| Storage Conditions | 4°C, sealed, away from moisture and light | [6] |

Spectroscopic Properties

The utility of this compound as a fluorogenic substrate is defined by the spectral properties of its cleavage product, 7-amino-4-methylcoumarin (AMC).

| Spectral Property | Wavelength (nm) | References |

| Excitation Maximum | ~354 - 380 nm | [3][4][8] |

| Emission Maximum | ~420 - 460 nm | [3][4][8] |

Mechanism of Action in Caspase Assays

This compound and its peptide derivatives are instrumental in measuring the activity of caspases, a family of cysteine proteases that are central regulators of apoptosis.[9] Caspase-3, a key executioner caspase, is synthesized as an inactive zymogen and must be proteolytically cleaved by an initiator caspase (e.g., Caspase-8 or -9) to become active.[10][11]

The assay principle is based on the enzymatic cleavage of the substrate. In its intact form, the AMC fluorophore is quenched. Activated caspases recognize and cleave the peptide bond C-terminal to the aspartate residue. This releases the free AMC molecule, which is highly fluorescent. The rate of fluorescence increase is directly proportional to the caspase activity in the sample.[3][4]

Figure 1. Cleavage of this compound by active caspase liberates fluorescent AMC.

Role in Apoptosis Signaling Pathways

Caspase-3 is a critical executioner caspase activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10] The activity of this enzyme, often measured using substrates like Ac-DEVD-AMC, serves as a hallmark of late-stage apoptosis.

-

Extrinsic Pathway: Initiated by the binding of death ligands (e.g., TNF-α, FasL) to death receptors, leading to the activation of initiator Caspase-8, which in turn activates Caspase-3.[11]

-

Intrinsic Pathway: Triggered by cellular stress and mitochondrial damage, resulting in the release of cytochrome c. This leads to the formation of the apoptosome and activation of initiator Caspase-9, which then activates Caspase-3.[10]

Recent studies also show a link between Caspase-3 and pyroptosis, another form of programmed cell death. When the protein Gasdermin E (GSDME) is highly expressed, active Caspase-3 can cleave it, releasing a fragment that forms pores in the cell membrane, leading to pyroptotic cell death.[12]

Figure 2. Simplified signaling pathways leading to Caspase-3 activation.

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-3 activity assay in cell lysates using a 96-well plate format. This protocol is based on methodologies described for AMC-based substrates like Ac-DEVD-AMC.[3][8][13]

Reagents and Materials

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA)

-

Assay Buffer (e.g., 50 mM HEPES, 20% glycerol, 5 mM DTT)

-

Caspase Substrate (e.g., Ac-DEVD-AMC), stock in DMSO

-

96-well black microplate, opaque for fluorescence

-

Fluorometric microplate reader

Experimental Workflow

-

Cell Culture and Treatment:

-

Seed cells in a suitable format (e.g., 96-well plate or larger culture dish). For a 96-well plate, a density of 20,000-80,000 cells/well is typical.[8]

-

Induce apoptosis by treating cells with the desired agent for a specific duration. Include an untreated control group.

-

-

Cell Lysis:

-

Adherent Cells: Remove media, wash with ice-cold PBS, and add 30-50 µL of ice-cold Cell Lysis Buffer per well (for a 96-well plate) or per 1-2 x 10⁶ cells.[8][14]

-

Suspension Cells: Pellet cells by centrifugation (e.g., 300 x g for 10 min), wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.[8][14]

-

Centrifuge the lysate at high speed (e.g., 12,000 rpm or >10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[3][14]

-

Carefully transfer the supernatant (containing the cytosolic proteins) to a new, pre-chilled tube or well.

-

-

Protein Quantification (Optional but Recommended):

-

Determine the protein concentration of each lysate sample using a standard method (e.g., BCA assay) to normalize caspase activity to the total protein amount.[13]

-

-

Caspase Activity Assay:

-

Fluorescence Measurement:

Figure 3. General experimental workflow for a caspase-3 activity assay.

References

- 1. H-Asp-AMC | C14H14N2O5 | CID 2733975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. anaspec.com [anaspec.com]

- 5. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Caspase 3 - Wikipedia [en.wikipedia.org]

- 11. assaygenie.com [assaygenie.com]

- 12. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mpbio.com [mpbio.com]

The Core Principle of H-Asp(AMC)-OH Fluorescence: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth exploration of the fluorescence principle of H-Asp(AMC)-OH, a fluorogenic substrate primarily utilized in the detection of specific protease activities. Tailored for researchers, scientists, and professionals in drug development, this document outlines the underlying mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

The Fundamental Principle: Quenching and Dequenching of Fluorescence

The utility of this compound as a reporter molecule is rooted in the principle of fluorescence quenching and dequenching.[1] The core of this methodology lies in the conjugation of a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), to a substrate, in this case, an aspartic acid residue.

When AMC is covalently attached to the aspartic acid via an amide bond, its fluorescence is significantly suppressed or "quenched".[1][2] This quenching is a result of the alteration of the electronic properties of the fluorophore by the attached peptide.

The key event for fluorescence generation is the enzymatic cleavage of the amide bond between the aspartic acid and the AMC moiety by a specific protease.[1] Upon this cleavage, the free AMC molecule is liberated. This unquenching restores the intrinsic fluorescence of AMC, resulting in a substantial increase in the fluorescence signal.[1][2] The rate of this increase in fluorescence is directly proportional to the activity of the enzyme, allowing for the sensitive and real-time monitoring of enzymatic reactions.[1]

This "turn-on" fluorescence system offers high sensitivity and a continuous assay format, making it a valuable tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors.[1]

Quantitative Data

The photophysical and chemical properties of the key molecules are summarized below for easy reference and comparison.

| Property | Value | References |

| Free AMC | ||

| Chemical Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Excitation Maximum | ~341-380 nm | [1][3][4] |

| Emission Maximum | ~430-460 nm | [1][3][4] |

| Ac-DEVD-AMC (Example Caspase-3 Substrate) | ||

| Molecular Weight | 675.64 g/mol | |

| Excitation Wavelength | 354 nm | [5] |

| Emission Wavelength | 442 nm | [5] |

| K_m for Caspase-3 | 9.7 µM | [4] |

| Ac-DMQD-AMC (Example Specific Caspase-3 Substrate) | ||

| Excitation Wavelength | 360-380 nm | [6] |

| Emission Wavelength | 440-460 nm | [6] |

Signaling Pathway and Experimental Workflow

Visual representations of the enzymatic cleavage process and a typical experimental workflow are provided below to facilitate a deeper understanding.

Caption: Enzymatic cleavage of this compound by a protease.

Caption: A typical experimental workflow for a protease assay using this compound.

Experimental Protocols

The following provides a detailed methodology for a representative caspase-3 activity assay using a fluorogenic AMC-based substrate, such as Ac-DEVD-AMC. This protocol can be adapted for this compound with appropriate adjustments for the specific enzyme and substrate concentrations.

Objective: To measure caspase-3 activity in cell lysates.

Materials:

-

Fluorogenic Substrate: Ac-DEVD-AMC (or this compound for other proteases)

-

Assay Buffer: 20 mM HEPES, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, pH 7.2

-

Dithiothreitol (DTT)

-

Cell Lysates (from apoptotic and control cells)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare 2X Assay Buffer.

-

Immediately before use, prepare 1X Assay Buffer by mixing one part 2X Assay Buffer with one part dH₂O and adding DTT to a final concentration of 5 mM.[7]

-

Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM Ac-DEVD-AMC in DMSO).

-

Dilute the substrate stock solution in 1X Assay Buffer to the desired final concentration (e.g., 50 µM).[7]

-

-

Cell Lysate Preparation:

-

Induce apoptosis in the experimental cell population using a known stimulus. Maintain a control cell population without the stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer and centrifuge to pellet cell debris.

-

Collect the supernatant containing the cell lysate. Determine the protein concentration of each lysate.

-

-

Assay Procedure:

-

To each well of a 96-well black microplate, add cell lysate (e.g., 50-100 µg of total protein).

-

Add the diluted substrate solution to each well to initiate the reaction.

-

The final volume in each well should be consistent (e.g., 100 µL).

-

Include appropriate controls:

-

Blank: Assay buffer and substrate without cell lysate.

-

Negative Control: Lysate from non-apoptotic cells.

-

Positive Control: Purified active caspase-3 or lysate from cells known to have high caspase-3 activity.

-

-

-

Fluorescence Measurement:

-

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 to 60 minutes).[5] Use an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[4][7]

-

End-point Reading: Incubate the plate at room temperature or 37°C for 30 to 60 minutes, protected from light.[5] After incubation, measure the fluorescence intensity.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

For kinetic assays, determine the rate of the reaction (change in fluorescence intensity over time). This rate is proportional to the enzyme activity.

-

For end-point assays, the fluorescence intensity is proportional to the total enzyme activity over the incubation period.

-

The amount of released AMC can be quantified using a standard curve generated with known concentrations of free AMC.

-

This in-depth guide provides the foundational knowledge and practical steps for utilizing this compound and other AMC-based substrates in protease activity assays. The principles and protocols outlined here are intended to support the rigorous scientific inquiry of researchers and professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caspase 3 (Apopain) Substrate 1m, fluorogenic - 5 mg [anaspec.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Ac-Asp-Met-Gln-Asp-AMC (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 7. media.cellsignal.com [media.cellsignal.com]

The Role of H-Asp(AMC)-OH in Illuminating the Path of Programmed Cell Death

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the study of apoptosis, or programmed cell death, is paramount to understanding normal development, tissue homeostasis, and the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of this process is a family of cysteine-aspartic proteases known as caspases. The ability to accurately measure the activity of these enzymes is a cornerstone of apoptosis research. This technical guide delves into the critical role of H-Asp(AMC)-OH and its derivatives as fluorogenic substrates for the sensitive and quantitative detection of caspase activity.

This compound, or L-Aspartic acid 7-amido-4-methylcoumarin, is a fluorescent dye and an amino acid derivative.[1][2] While not active on its own, it serves as a crucial component in the synthesis of fluorogenic caspase substrates. The core principle lies in attaching a specific peptide sequence that is recognized and cleaved by a particular caspase to the 7-amino-4-methylcoumarin (AMC) fluorophore. In this conjugated form, the AMC molecule is non-fluorescent. However, upon enzymatic cleavage by an active caspase at the aspartic acid residue, the free AMC is liberated, resulting in a significant increase in fluorescence that can be readily measured.[3][4] This "turn-on" fluorescence mechanism provides a direct and sensitive measure of caspase activity.[5]

Quantitative Analysis of AMC-Based Caspase Substrates

The selection of the appropriate substrate is critical for targeting specific caspases. The tetrapeptide sequence conjugated to AMC determines the substrate's specificity. The efficiency of cleavage can be quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency and specificity.

| Substrate | Primary Target Caspase(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |

| Ac-DEVD-AMC | Caspase-3, Caspase-7 | 10.3 | 0.58 | 56,311 | ~340-380 | ~440-460 |

| Ac-VEID-AMC | Caspase-6 | 16.7 | 0.29 | 17,365 | ~365 | ~495 |

| Ac-IETD-AMC | Caspase-8 | ~10 | N/A | N/A | ~380 | ~440-460 |

| Ac-LEHD-AMC | Caspase-9 | N/A | N/A | N/A | N/A | N/A |

| Ac-YVAD-AMC | Caspase-1 | N/A | N/A | N/A | N/A | N/A |

| Ac-VDVAD-AMC | Caspase-2 | N/A | N/A | N/A | N/A | N/A |

Note: Kinetic parameters can vary depending on assay conditions. Data is compiled from various sources for comparative purposes.[6][7][8][9] The fluorescence properties of the liberated 7-Amino-4-methylcoumarin (AMC) are also presented, with excitation and emission maxima that may vary slightly depending on the experimental conditions.[4][10]

The Apoptotic Signaling Cascade: A Role for Caspases

Apoptosis is executed through a cascade of caspase activation, broadly categorized into initiator and executioner caspases.[11][12] Initiator caspases (e.g., Caspase-8 and Caspase-9) are activated by specific upstream signals and in turn, cleave and activate the executioner caspases (e.g., Caspase-3, Caspase-6, and Caspase-7).[11][12] These executioner caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[11]

Two primary pathways lead to caspase activation: the extrinsic and intrinsic pathways.[3]

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[12][13] This binding event leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits and activates initiator procaspase-8.[13][14][15] Active caspase-8 can then directly activate executioner caspases.[16]

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c, along with Apaf-1 and procaspase-9, forms a complex called the apoptosome, which activates caspase-9.[11] Activated caspase-9 then proceeds to activate executioner caspases.[11]

Figure 1. Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Experimental Protocol: Fluorometric Caspase-3 Activity Assay

This protocol provides a general guideline for measuring caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

A. Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C and add DTT fresh before use.[1]

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol. Store at 4°C and add DTT fresh before use.[1]

-

Ac-DEVD-AMC Substrate (1 mM): Reconstitute lyophilized substrate in DMSO. Aliquot and store at -20°C, protected from light.[1][17]

-

AMC Standard: Prepare a stock solution of free AMC in DMSO to create a standard curve for quantifying the amount of cleaved substrate.[5]

B. Cell Lysate Preparation

-

Induce apoptosis in the experimental cell population. Maintain an untreated cell population as a negative control.

-

Harvest cells by centrifugation at 250 x g for 10 minutes.[18]

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in cold Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).[1]

-

Incubate the lysate on ice for 15-20 minutes.[1]

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

-

Transfer the supernatant (cell lysate) to a pre-chilled tube. This is your sample.

-

Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

C. Assay Procedure (96-well plate format)

-

Dilute cell lysates to the desired concentration (e.g., 0.5-4 mg/ml) in 1X Assay Buffer.[17]

-

In a black, flat-bottom 96-well plate, add your cell lysate to the appropriate wells (e.g., 5-50 µg of total protein per well).[5]

-

Set up controls:

-

Blank: Lysis Buffer only.

-

Negative Control: Lysate from untreated cells.

-

Positive Control: Lysate from cells treated with a known apoptosis inducer or purified active caspase-3.

-

Inhibitor Control: Lysate from treated cells pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

-

-

Prepare a master mix containing 2X Reaction Buffer and the Ac-DEVD-AMC substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and the substrate at the desired final concentration (typically 20-50 µM).[5]

-

Add the master mix to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[1][17]

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[7][17]

D. Data Analysis

-

Subtract the fluorescence reading of the blank from all sample readings.

-

The caspase-3 activity is proportional to the fluorescence intensity.

-

The fold-increase in activity can be calculated by comparing the fluorescence of the treated samples to the untreated controls.

-

For absolute quantification, generate a standard curve using the AMC standard and express the caspase activity as the amount of AMC released per unit of time per amount of protein.

Figure 2. A generalized workflow for determining caspase activity using an AMC-based fluorogenic substrate.

Conclusion

This compound is an indispensable tool in the field of apoptosis research. Its incorporation into specific peptide substrates provides a highly sensitive and quantitative method for measuring the activity of individual caspases. This allows researchers and drug development professionals to elucidate the mechanisms of cell death, screen for novel therapeutic agents that modulate apoptosis, and gain deeper insights into the complex signaling pathways that govern cellular life and death. The careful selection of substrates, coupled with robust experimental design and data analysis, will continue to illuminate the intricate roles of caspases in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. agscientific.com [agscientific.com]

- 12. Exogenous Introduction of Initiator and Executioner Caspases Results in Different Apoptotic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Fas-associated death domain protein (FADD) and caspase-8 mediate up-regulation of c-Fos by Fas ligand and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) via a FLICE inhibitory protein (FLIP)-regulated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DED Interaction of FADD and Caspase-8 in the Induction of Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. resources.rndsystems.com [resources.rndsystems.com]

H-Asp(AMC)-OH Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp(AMC)-OH, or L-Aspartic acid 7-amido-4-methylcoumarin, is a fluorogenic substrate utilized in the detection and characterization of proteases that exhibit specificity for cleaving peptide bonds C-terminal to aspartic acid residues. This property makes it a valuable tool in the study of enzymes that play critical roles in programmed cell death (apoptosis) and immune responses, most notably caspases and granzyme B. The cleavage of the amide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin (AMC) moiety results in the release of the highly fluorescent AMC group, providing a sensitive and continuous measure of enzymatic activity. This guide provides a comprehensive overview of the substrate specificity of this compound, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Principles of this compound as a Fluorogenic Substrate

The utility of this compound in protease activity assays is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In the intact substrate, the AMC fluorophore is non-fluorescent. Upon enzymatic cleavage at the C-terminal side of the aspartic acid residue, the AMC moiety is released and becomes intensely fluorescent upon excitation. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity.

The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[1][2] This fluorometric assay format is highly sensitive, allowing for the detection of low levels of protease activity in various samples, including cell lysates and purified enzyme preparations.[3]

Enzyme Specificity

This compound is a substrate for proteases that recognize and cleave after an aspartic acid residue. The primary enzymes that exhibit this specificity and are commonly assayed using this or similar substrates are caspases and granzyme B.

Caspases

Caspases (cysteine-aspartyl proteases) are a family of cysteine proteases that play essential roles in apoptosis and inflammation. They exhibit a stringent requirement for an aspartic acid residue at the P1 position of their substrates.[4] Caspases are broadly categorized into initiators (e.g., caspase-8, caspase-9) and executioners (e.g., caspase-3, caspase-7). While this compound can serve as a basic substrate for several caspases, the efficiency of cleavage is significantly influenced by the amino acid residues at the P2, P3, and P4 positions. For instance, executioner caspases-3 and -7 preferentially recognize the tetrapeptide sequence DEVD (Asp-Glu-Val-Asp).[5][6] Therefore, while this compound can be cleaved by these enzymes, peptide-conjugated AMC substrates like Ac-DEVD-AMC are often used for more specific and sensitive detection of individual caspase activities.[3][5]

Granzyme B

Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells.[7][8] It is a key mediator of target cell apoptosis in the immune response. Similar to caspases, granzyme B cleaves its substrates after aspartic acid residues. Its preferred cleavage motif is generally recognized as Ile-Glu-Pro-Asp (IEPD) or Ile-Glu-Thr-Asp (IETD).[1][2] Consequently, this compound can be utilized to measure granzyme B activity, although peptide-based substrates such as Ac-IEPD-AMC or Ac-IETD-AMC typically provide higher specificity and efficiency.[2][9]

Quantitative Data on Substrate Specificity

While specific kinetic data for the simple this compound substrate is not extensively published, the well-established preferences of its target enzymes for tetrapeptide motifs provide a strong indication of its relative utility. The following table summarizes the kinetic parameters for common peptide-AMC substrates used to assay caspases and granzyme B, which helps in understanding the context of this compound specificity. The data illustrates that while the P1 Asp is essential, the preceding amino acids significantly impact the efficiency of substrate recognition and cleavage.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Caspase-3 | Ac-DEVD-ACC | 21 | N/A | N/A | [10] |

| Caspase-7 | Ac-DEVD-ACC | 57 | N/A | N/A | [10] |

| Caspase-8 | Ac-LEHD-ACC | 15 | N/A | N/A | [10] |

| Caspase-9 | Ac-LEHD-ACC | 106 | N/A | N/A | [10] |

| Caspase-6 | Ac-VEID-AMC | N/A | N/A | N/A | [11] |

| Granzyme B (murine) | Boc-Ala-Ala-Asp-SBzl | N/A | N/A | 45,000 | [12] |

| Caspase-8 | Ac-IETD-AMC | N/A | N/A | N/A | [1] |

N/A: Data not available in the cited sources. The table reflects the importance of the P2-P4 positions for enzyme recognition.

Experimental Protocols

The following are generalized protocols for measuring caspase and granzyme B activity using an AMC-based fluorogenic substrate. These can be adapted for this compound.

Caspase Activity Assay Protocol

This protocol is adapted for a 96-well plate format and is suitable for cell lysates.[3][5][13]

1. Reagent Preparation:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C. Add DTT fresh before use.[3]

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol. Store at 4°C. Add DTT fresh before use.[3]

-

Substrate Stock Solution (e.g., 1 mM this compound): Reconstitute lyophilized substrate in DMSO. Aliquot and store at -20°C, protected from light.

-

AMC Standard (1 mM): Prepare a stock solution of free AMC in DMSO to generate a standard curve.

2. Cell Lysate Preparation:

-

Induce apoptosis in the experimental cell population. Include an untreated cell population as a negative control.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in cold Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).[3]

-

Incubate the lysate on ice for 15-20 minutes.[3]

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.[3]

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).[14]

3. Assay Procedure:

-

Prepare a standard curve using the AMC stock solution.

-

In a 96-well black plate, add 25 µL of cell lysate to each well.

-

Prepare a master mix containing 2X Reaction Buffer and the this compound substrate (final concentration typically 50 µM).[6][14]

-

Add 75 µL of the master mix to each well containing the cell lysate.[13]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

-

Measure the fluorescence using a microplate reader with excitation at 380 nm and emission at 460 nm.[14]

4. Data Analysis:

-

Subtract the background fluorescence (from a blank well with no lysate) from all readings.

-

Plot the AMC standard curve (fluorescence vs. concentration).

-

Calculate the concentration of AMC released in each sample using the standard curve.

-

Express caspase activity as the rate of AMC release per unit of protein per unit of time (e.g., pmol AMC/min/µg protein).

Granzyme B Activity Assay Protocol

This protocol is suitable for purified granzyme B or cell lysates containing the enzyme.

1. Reagent Preparation:

-

Granzyme B Assay Buffer: 25 mM HEPES (pH 7.5), 0.1% Brij 35.

-

Substrate Stock Solution (e.g., 1 mM Ac-IEPD-AFC or this compound): Reconstitute in DMSO and store at -20°C.

-

AFC/AMC Standard (1 mM): Prepare a stock solution of the corresponding free fluorophore in DMSO.

2. Sample Preparation:

-

Purified Enzyme: Dilute the purified granzyme B in Granzyme B Assay Buffer.

-

Cell Lysate: Homogenize cells or tissues in ice-old Granzyme B Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

3. Assay Procedure:

-

Prepare a standard curve for the fluorophore (AFC or AMC).

-

Add 50 µL of sample (purified enzyme or lysate) to wells of a 96-well black plate.

-

Prepare a reaction mix containing Granzyme B Assay Buffer and the fluorogenic substrate.

-

Add 50 µL of the reaction mix to each sample well.

-

Incubate the plate at 37°C.

-

Measure fluorescence kinetically every 5 minutes or as an endpoint reading after 30-60 minutes. Use Ex/Em = 380/500 nm for AFC or Ex/Em = 380/460 nm for AMC.

4. Data Analysis:

-

Calculate the change in relative fluorescence units (ΔRFU) over time.

-

Use the standard curve to convert ΔRFU to the amount of fluorophore released (in pmol).

-

Calculate granzyme B activity as pmol of fluorophore released per minute per mL of sample (U/mL).

Visualizations

Signaling Pathways

The following diagrams illustrate the central roles of caspases and granzyme B in apoptosis, highlighting where the cleavage of an Asp-X bond, and thus the activity measured by this compound, occurs.

Caption: Apoptotic signaling pathways showing the convergence on executioner caspase-3, a primary target for this compound.

Experimental Workflow

The following diagram outlines the general workflow for a protease activity assay using this compound.

Caption: General experimental workflow for a fluorometric protease assay using this compound.

Conclusion

This compound is a valuable tool for the sensitive detection of proteases that cleave C-terminal to aspartic acid residues, primarily caspases and granzyme B. While its simple structure may result in broader specificity compared to tetrapeptide-conjugated substrates, its utility in general screens for Asp-C terminal protease activity is significant. For more specific characterization of individual enzymes, it is recommended to use substrates with optimized peptide recognition sequences. The provided protocols and diagrams offer a framework for the effective application of this compound and related fluorogenic substrates in research and drug development, enabling the elucidation of enzyme function and the screening for modulators of their activity.

References

- 1. amsbio.com [amsbio.com]

- 2. amsbio.com [amsbio.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. usbio.net [usbio.net]

- 8. amsbio.com [amsbio.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Expression and purification of enzymatically active recombinant granzyme B in a baculovirus system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Fluorogenic Enzyme Assays: A Technical Guide to AMC-Based Substrates

For Researchers, Scientists, and Drug Development Professionals

The advent of fluorogenic substrates has revolutionized our ability to probe the intricate world of enzymatic activity. Among these, 7-amino-4-methylcoumarin (AMC) and its derivatives have emerged as indispensable tools, offering high sensitivity and real-time monitoring capabilities crucial for advancing life sciences and drug discovery. This in-depth technical guide explores the core principles, synthesis, and applications of AMC-based fluorogenic substrates, providing researchers with the foundational knowledge and practical protocols to effectively utilize these powerful reagents.

The Principle of Fluorogenic AMC Substrates: A Light in the Darkness

At the heart of AMC-based assays lies a simple yet elegant principle: the enzymatic cleavage of a non-fluorescent or weakly fluorescent substrate to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. In its conjugated form, typically as an amide or ester linked to a peptide or other recognition motif, the fluorescence of the AMC moiety is quenched. Upon enzymatic hydrolysis of the scissile bond, AMC is liberated, resulting in a significant increase in fluorescence intensity that can be continuously monitored. This direct relationship between enzyme activity and fluorescent signal provides a robust and sensitive method for kinetic studies, inhibitor screening, and diagnostic applications.[1][2][3][4][5][6]

The core advantages of using fluorogenic substrates like those based on AMC include their high sensitivity, which allows for the detection of minute amounts of enzymatic activity, and the continuous nature of the assay, enabling real-time kinetic analysis.[1][2] These features make them particularly well-suited for high-throughput screening (HTS) in drug discovery.[2][6][7]

The Chemistry of AMC Substrates: Synthesis and Properties

The versatility of AMC-based substrates stems from the relative ease with which the 7-amino group can be coupled to a variety of molecules, most notably peptides, to create specific substrates for a wide range of enzymes, particularly proteases.[8][9][10][11]

Synthesis Strategies

Several methods have been developed for the synthesis of aminoacyl-AMC and peptide-AMC conjugates. A common challenge is the low nucleophilicity of the aromatic amino group of AMC.[8]

-

Selenocarboxylate/Azide Amidation: This efficient method involves the in situ formation of a selenocarboxylate intermediate of a protected amino acid, which then reacts with 7-azido-4-methylcoumarin to form the desired aminoacyl-AMC conjugate in high yields.[8]

-

Solid-Phase Peptide Synthesis (SPPS): For the synthesis of more complex peptide-AMC substrates, solid-phase methodologies have been developed. One approach involves attaching a linker to a solid support, followed by the synthesis of the peptide chain and subsequent cleavage to yield the peptide-AMC conjugate.[9] A novel AMC-resin has also been developed to facilitate the direct solid-phase synthesis of peptide-AMCs.[9]

-

Pechmann Reaction: The core 7-amino-4-methylcoumarin scaffold can be synthesized via the Pechmann reaction, a condensation reaction of a phenol with a β-ketoester under acidic conditions.

Photophysical Properties

The utility of AMC as a fluorophore is defined by its distinct spectral characteristics. The free AMC molecule exhibits strong fluorescence, while its acylated form in the substrate is essentially non-fluorescent at the same wavelengths.[5]

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~340-380 nm | [4][5][6][12] |

| Emission Wavelength (λem) | ~440-460 nm | [2][4][5][6][13] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO | [6] |

A related and noteworthy fluorophore is 7-amino-4-carbamoylmethylcoumarin (ACC). Substrates incorporating ACC show comparable kinetic profiles to their AMC counterparts but benefit from an approximately three-fold higher quantum yield.[4] This increased fluorescence sensitivity allows for a reduction in the required enzyme and substrate concentrations in assays.[4]

Experimental Protocols

The following are generalized protocols for the synthesis of an aminoacyl-AMC and a standard enzyme activity assay. Researchers should optimize these protocols based on the specific amino acid, peptide, and enzyme being studied.

Synthesis of Nα-Protected Aminoacyl-AMC via Selenocarboxylate/Azide Amidation

This protocol is adapted from a high-yield synthesis method.[8]

Materials:

-

Nα-protected amino acid

-

N-hydroxysuccinimide (OSu) ester of the protected amino acid (if starting from the ester)

-

Sodium hydroselenide (NaHSe) solution (freshly prepared)

-

7-Azido-4-methylcoumarin

-

Tetrahydrofuran (THF)

-

Isopropanol or water

-

Nitrogen atmosphere

-

Ice-water bath

Procedure:

-

In an ice-water bath and under a nitrogen atmosphere, add a solution of the Nα-protected amino acid-OSu ester (0.5 mmol) in THF (10 mL) to a 0.05 M isopropanolic or aqueous solution of NaHSe (0.5 mmol in 10 mL).

-

Stir the resulting mixture at 0–5 °C for 1 hour to form the corresponding Nα-protected amino selenocarboxylate.

-

Add a solution of 7-azido-4-methylcoumarin (0.42 mmol) in THF (2 mL) to the amino selenocarboxylate solution.

-

Continue stirring under the same conditions until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

General Enzyme Activity Assay Using an AMC-Based Substrate

This protocol provides a framework for measuring the activity of a purified enzyme.[14]

Materials:

-

Purified enzyme of interest

-

AMC-based fluorogenic substrate specific to the enzyme

-

Assay buffer (optimized for the specific enzyme, e.g., Tris, HEPES)

-

Uncoated black 96-well microtiter plate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the AMC-based substrate in DMSO.

-

Dilute the enzyme and substrate to their final working concentrations in the assay buffer. Note: The optimal concentrations of both enzyme and substrate should be determined empirically through titration experiments.

-

In a black 96-well plate, add the assay buffer to each well.

-

Add the enzyme solution to the appropriate wells. Include wells with buffer only (no enzyme) as a negative control for background fluorescence.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

-

Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Important Considerations:

-

Substrate Solubility: Some AMC substrates, particularly those with long acyl chains, may have limited aqueous solubility.[2] Ensure the final DMSO concentration in the assay is low enough not to inhibit the enzyme.

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear response. It is crucial to work within a concentration range where the fluorescence signal is linear.

-

Controls: Always include appropriate controls, such as no-enzyme and no-substrate wells, to account for background fluorescence and substrate auto-hydrolysis. For cell-based assays, the use of specific inhibitors is recommended to confirm the activity is from the enzyme of interest.[6][14]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing experimental designs and understanding the biological context of enzyme activity.

Caption: Workflow for the synthesis of a peptide-AMC fluorogenic substrate.

Caption: Principle of an enzyme-catalyzed AMC substrate cleavage assay.

Caption: A generic signaling pathway involving protease activation.

Applications in Research and Drug Discovery

The high sensitivity and convenience of AMC-based assays have led to their widespread adoption in various research areas.

-

Enzyme Profiling and Specificity Studies: Combinatorial libraries of peptide-AMC substrates are used to rapidly determine the substrate specificity of proteases.[4]

-

High-Throughput Screening (HTS) for Inhibitors: The simple "mix-and-read" format of these assays is ideal for screening large compound libraries to identify potential enzyme inhibitors for drug development.[2][6][7]

-

Diagnostics: Fluorogenic substrates are employed in diagnostic microbiology to detect specific enzymatic activities characteristic of certain microorganisms.[3]

-

Cell Biology Research: These substrates are valuable tools for studying a wide range of biological processes where proteases play a key role, such as apoptosis, blood coagulation, and the complement system.[6][10][15] For instance, Ac-DEVD-AMC is a widely used substrate for measuring the activity of caspase-3, a key enzyme in apoptosis.[12]

Conclusion

AMC-based fluorogenic substrates represent a cornerstone of modern enzymology and high-throughput screening. Their robust performance, high sensitivity, and adaptability have firmly established them as essential tools for researchers and drug development professionals. A thorough understanding of their underlying principles, synthesis, and appropriate application is paramount to leveraging their full potential in unraveling complex biological processes and discovering novel therapeutics. As synthetic methodologies and detection technologies continue to advance, the utility of these remarkable molecules is poised to expand even further, illuminating new corners of the biological landscape.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The rise of small molecule enzyme substrates in microbiology [manufacturingchemist.com]

- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]

- 9. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 14. rndsystems.com [rndsystems.com]

- 15. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - TW [thermofisher.com]

A Technical Guide to H-Asp(AMC)-OH: A Fluorogenic Probe for Apoptosis Research

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of H-Asp(AMC)-OH, a key fluorogenic substrate for monitoring caspase activity, a hallmark of apoptosis.

Core Compound Specifications

This compound, also known as (S)-3-amino-4-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid, is a crucial tool in apoptosis research. Its utility lies in its ability to be specifically cleaved by certain caspases, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. This event provides a clear and quantifiable signal for enzyme activity.

It is important to note a discrepancy in the publicly available information regarding the CAS Registry Number for this compound. Researchers are advised to verify the specific CAS number with their supplier.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₅ | [1] |

| Molecular Weight | 290.27 g/mol | [2] |

| 290.28 g/mol | [1] | |

| CAS Number | 133628-73-6 | [2] |

| 219138-13-3 | [1] |

Principles of Detection: A Fluorogenic Response to Apoptosis

This compound and its peptide derivatives, such as Ac-DEVD-AMC, are non-fluorescent until they are enzymatically cleaved. In the context of apoptosis, specific caspases recognize and cleave the peptide sequence at the aspartate residue, liberating the AMC fluorophore. The resulting fluorescence can be measured over time to determine caspase activity.

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~354-380 nm |

| Emission Maximum | ~442-460 nm |

Note: Optimal excitation and emission wavelengths may vary slightly depending on the specific instrumentation and buffer conditions.

The Central Role of Caspases in Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the removal of damaged or infected cells. This process is primarily executed by a family of cysteine proteases known as caspases. Caspases are present in cells as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade.

There are two main pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways leading to the activation of effector caspases.

Experimental Protocols for Caspase Activity Assays

The following provides a generalized protocol for a fluorometric caspase activity assay using a substrate like this compound or its derivatives in a 96-well plate format. This can be adapted for cell lysates or purified enzyme preparations.

Materials:

-

This compound or a specific caspase peptide-AMC substrate (e.g., Ac-DEVD-AMC for caspase-3/7).

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

-

Cell lysate or purified caspase.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the AMC substrate in DMSO.

-

Dilute the substrate to the desired working concentration in the assay buffer.

-

Prepare cell lysates or dilute the purified enzyme in the assay buffer.

-

-

Assay Setup:

-

Pipette 50 µL of cell lysate or enzyme solution into each well of the 96-well plate.

-

Include appropriate controls:

-

Negative Control: Cell lysate from untreated cells or buffer only.

-

Positive Control: Cell lysate from cells treated with a known apoptosis inducer (e.g., staurosporine) or a known amount of purified active caspase.

-

Inhibitor Control: Pre-incubate a sample with a specific caspase inhibitor.

-

-

-

Initiation and Measurement:

-

Add 50 µL of the substrate solution to each well to initiate the reaction.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase activity.

-

Compare the rates of the experimental samples to the controls.

-

Figure 2: A typical experimental workflow for measuring caspase activity using a fluorogenic AMC-based substrate.

Applications in Research and Drug Discovery

The use of this compound and related substrates is widespread in both basic research and drug development.

-

Fundamental Apoptosis Research: Elucidating the roles of different caspases in various cellular processes and signaling pathways.

-

Drug Screening: High-throughput screening for compounds that either induce or inhibit apoptosis by modulating caspase activity. This is particularly relevant in cancer research (screening for pro-apoptotic drugs) and in neurodegenerative disease research (screening for anti-apoptotic drugs).

-

Toxicology Studies: Assessing the cytotoxic effects of various compounds and environmental factors by measuring their impact on caspase activation.

-

Disease Diagnosis and Prognosis: Investigating the involvement of apoptosis in different pathologies.

References

An In-depth Technical Guide to H-Asp(AMC)-OH: Solubility and Storage

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the solubility, storage, and handling of H-Asp(AMC)-OH, a fluorogenic substrate used in various biochemical assays.

Introduction to this compound

This compound, or L-Aspartic acid 7-amido-4-methylcoumarin, is a fluorescent substrate primarily utilized for detecting and quantifying the activity of certain proteases. The core structure consists of an L-aspartic acid residue linked to a highly fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the substrate is weakly fluorescent. However, upon enzymatic cleavage of the amide bond C-terminal to the aspartate residue, the free AMC fluorophore is released. This liberation results in a significant increase in fluorescence, which can be measured to determine enzyme activity.

The excitation and emission maxima of free AMC are approximately 340-354 nm and 440-460 nm, respectively, yielding a bright blue fluorescence.[1][2][3] This principle is fundamental to its use in assays for enzymes like caspases, which are key mediators of apoptosis and inflammation.[4][5] Specifically, executioner caspases such as caspase-3 and caspase-7 recognize and cleave substrates at specific tetrapeptide sequences ending in an aspartate residue (e.g., DEVD).[2][3][5] While this compound is a simple single-amino acid substrate, it serves as a basis for more complex, sequence-specific caspase substrates like Ac-DEVD-AMC.[1][2]

Solubility Profile

The solubility of this compound is a critical factor for its effective use in experimental settings, particularly for the preparation of stock solutions. While exhaustive quantitative data across a wide range of solvents is not consistently published, information from supplier datasheets and related assay protocols provides practical guidance. The compound is generally soluble in polar aprotic solvents.

Table 1: Solubility Data for this compound and Related Compounds

| Solvent | Type | Solubility | Concentration | Notes |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Not specified | DMSO is the most commonly recommended solvent for preparing concentrated stock solutions of AMC-based substrates.[6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Not specified | An alternative to DMSO for preparing stock solutions. |

| Water | Polar Protic | Sparingly Soluble | Not specified | Direct solubility in aqueous buffers is low; typically diluted from a DMSO stock. |

Note: For experimental use, it is best practice to empirically determine the solubility limit in the specific solvent and buffer system being used.

Storage and Stability

Proper storage is essential to maintain the integrity and performance of this compound. As with many fluorescent compounds, exposure to light, moisture, and improper temperatures can lead to degradation.

Table 2: Recommended Storage Conditions

| Form | Temperature | Conditions | Duration | Reference(s) |

|---|---|---|---|---|

| Solid (Powder) | 4°C | Sealed container, protected from light and moisture. | Long-term | [7] |

| Solid (Powder) | -20°C | Desiccated, protected from light. | Long-term | [6] |

| In Solvent (e.g., DMSO) | -20°C | Sealed container, protected from light and moisture. | Up to 1 month | [8] |

| In Solvent (e.g., DMSO) | -80°C | Sealed container, protected from light and moisture. | Up to 6 months |[8] |

General Handling Guidelines:

-

Protect from Light: AMC and its derivatives are photosensitive. Always store solutions in amber vials or tubes wrapped in foil.

-

Avoid Moisture: The compound is susceptible to hydrolysis. Store in a desiccated environment.

-

Prevent Freeze-Thaw Cycles: For stock solutions, aliquot into smaller, single-use volumes to minimize repeated freezing and thawing.

Experimental Protocols

The following is a generalized protocol for a fluorometric protease assay using an AMC-based substrate like this compound or its derivatives (e.g., Ac-DEVD-AMC for caspase-3). This protocol is intended as a template and should be optimized for specific enzymes and experimental conditions.

4.1. Objective: To measure the activity of a target protease (e.g., Caspase-3) in cell lysates or with a purified enzyme by monitoring the fluorescence of liberated AMC.

4.2. Materials:

-

This compound or other appropriate AMC substrate

-

DMSO (anhydrous)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[6]

-

Purified active enzyme or cell lysate containing the enzyme

-

Enzyme-specific inhibitor (for negative control)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with filters for Ex/Em = 354/442 nm[1]

-

AMC reference standard (for quantifying product formation)[3]

4.3. Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of the AMC substrate by dissolving it in anhydrous DMSO.[3] For this compound (MW: 290.27 g/mol ), dissolve 2.9 mg in 1 mL of DMSO. Store this stock at -20°C or -80°C, protected from light.[8]

-

2X Substrate Working Solution: Immediately before use, dilute the 10 mM stock solution in Assay Buffer to a 2X working concentration (e.g., 100 µM, for a final concentration of 50 µM).[9] Keep on ice, protected from light.

-

AMC Standard Curve: Prepare serial dilutions of the AMC reference standard in Assay Buffer (e.g., from 60 µM to 0 µM) to generate a standard curve for converting relative fluorescence units (RFU) to moles of product.[2]

-

-

Sample Preparation:

-

Purified Enzyme: Dilute the purified enzyme to the desired concentration in cold Assay Buffer.

-

Cell Lysate: Induce apoptosis in cells if necessary.[6] Lyse cells using an appropriate lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT) and centrifuge to pellet debris.[6] Collect the supernatant containing the cellular proteins. Determine the total protein concentration of the lysate.

-

-

Assay Reaction:

-

Pipette 50 µL of sample (purified enzyme or 10-50 µg of cell lysate protein) into the wells of a 96-well plate.[6][9]

-

Include appropriate controls:

-

Blank: 50 µL of Assay Buffer only (for background fluorescence).

-

Negative Control: 50 µL of sample pre-incubated with a specific protease inhibitor.

-

-

Bring the total volume in each well to 50 µL with Assay Buffer if necessary.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the 2X Substrate Working Solution to each well, for a final volume of 100 µL.[3]

-

Mix gently by shaking the plate for 30-60 seconds.[1]

-

Immediately begin measuring the fluorescence intensity (Ex/Em = 354/442 nm) using a microplate reader.

-

Kinetic Reading: Record data every 5 minutes for 30 to 60 minutes at room temperature or 37°C.[1]

-

End-Point Reading: Incubate the plate for 30 to 60 minutes (or longer for low activity) at the desired temperature, protected from light. Then, measure the final fluorescence intensity.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

For kinetic assays, determine the reaction rate (Vmax) from the linear portion of the fluorescence vs. time plot.

-

Using the AMC standard curve, convert the RFU values or reaction rates into the concentration or activity (e.g., nmol of AMC released per minute per mg of protein).

-

Visualizations: Pathways and Workflows

5.1. Apoptotic Signaling Pathway Leading to Caspase-3 Activation

The diagram below illustrates the simplified intrinsic and extrinsic apoptosis pathways. Both converge on the activation of executioner caspases, such as Caspase-3, which are responsible for cleaving cellular substrates, a process mimicked by the cleavage of this compound derivatives in assays.[4][10][11]

Caption: Simplified intrinsic and extrinsic apoptosis pathways converging on Caspase-3 activation.

5.2. Experimental Workflow for Fluorometric Protease Assay

This flowchart outlines the key steps for conducting a protease activity assay using an AMC-based substrate, from reagent preparation to data analysis.

Caption: General experimental workflow for a fluorometric protease activity assay.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. anaspec.com [anaspec.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Death Signal: A Technical Guide to H-Asp(AMC)-OH Cleavage by Caspases

For Immediate Release

A Deep Dive into the Core Mechanism of Apoptosis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical mechanism underpinning the cleavage of the fluorogenic substrate H-Asp(AMC)-OH by caspases, a cornerstone reaction in the study of programmed cell death, or apoptosis. A comprehensive understanding of this process is pivotal for the development of novel therapeutics targeting a myriad of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

The Central Executioners: An Overview of Caspases

Caspases (cysteine-aspartic proteases) are a family of endopeptidases that play a crucial role in the intricate signaling cascades of apoptosis and inflammation.[1][2] These enzymes are synthesized as inactive zymogens, or procaspases, which upon activation, execute a cascade of proteolytic events, leading to the dismantling of the cell.[3] The catalytic activity of caspases is characterized by a cysteine residue in the active site and an absolute specificity for cleaving substrates after an aspartic acid (Asp) residue.[1][4]

The substrate specificity of caspases is further defined by the amino acid residues at the P2, P3, and P4 positions, located N-terminal to the P1 aspartate cleavage site. This tetrapeptide recognition motif dictates which caspases will efficiently cleave a particular substrate.[5]

This compound: A Tool to Illuminate Caspase Activity

This compound, or L-Aspartic acid 7-amido-4-methylcoumarin, is a synthetic fluorogenic substrate designed to probe the activity of a broad range of caspases. The molecule consists of a single aspartic acid residue, satisfying the minimal P1 requirement for caspase recognition, linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon proteolytic cleavage by an active caspase at the C-terminal side of the aspartate residue, the AMC moiety is liberated, resulting in a measurable fluorescent signal. This direct relationship between caspase activity and fluorescence intensity makes this compound an invaluable tool for in vitro enzyme kinetics and high-throughput screening of caspase inhibitors.

The Molecular Dance: Mechanism of Cleavage

The cleavage of this compound by caspases follows a well-established mechanism for cysteine proteases, involving a catalytic dyad composed of a cysteine and a histidine residue within the enzyme's active site.[1][6]

The process can be broken down into the following key steps:

-

Substrate Binding: The aspartate residue of this compound docks into the S1 pocket of the caspase active site. This pocket is specifically shaped to accommodate the negatively charged side chain of aspartate, forming a salt bridge with a conserved arginine residue, which is a primary determinant of the enzyme's specificity.[1]

-

Nucleophilic Attack: The cysteine residue of the catalytic dyad, present as a thiolate ion, acts as a nucleophile and attacks the carbonyl carbon of the peptide bond between the aspartate and the AMC group.[6]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate, which is stabilized by hydrogen bonds from backbone amides in the "oxyanion hole" of the enzyme.[6]

-

Acyl-Enzyme Formation and AMC Release: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The histidine residue of the catalytic dyad acts as a general acid, donating a proton to the nitrogen of the AMC group, facilitating its departure as a free, fluorescent molecule. This leaves the aspartate residue covalently attached to the cysteine residue of the enzyme, forming an acyl-enzyme intermediate.[6]

-

Deacylation: A water molecule enters the active site and is activated by the histidine residue, which now acts as a general base. The activated water molecule (as a hydroxide ion) attacks the carbonyl carbon of the acyl-enzyme intermediate.[1] This leads to the formation of another tetrahedral intermediate.

-

Enzyme Regeneration: The second tetrahedral intermediate collapses, releasing the aspartic acid product and regenerating the active enzyme with its free cysteine residue, ready for another catalytic cycle.[1]

Diagram of the Catalytic Mechanism:

Caption: General catalytic mechanism of this compound cleavage by a caspase.

Quantitative Analysis: Caspase Kinetics with Fluorogenic Substrates

| Caspase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Caspase-3 | Ac-DEVD-AMC | ~10-20 | ~20-30 | ~1-2 x 106 |

| Caspase-7 | Ac-DEVD-AMC | ~15-25 | ~15-25 | ~0.8-1.2 x 106 |

| Caspase-8 | Ac-IETD-AMC | ~5-15 | ~5-10 | ~0.5-1.5 x 106 |

| Caspase-9 | Ac-LEHD-AMC | ~150-250 | ~0.5-1.5 | ~2-8 x 103 |

Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., buffer composition, temperature, pH).

Experimental Protocol: In Vitro Caspase Activity Assay

The following provides a generalized, detailed protocol for measuring caspase activity in vitro using a fluorogenic substrate such as this compound.

Materials:

-

Recombinant active caspase enzyme

-

This compound substrate or other specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)

-

96-well black microplate (for fluorescence readings)

-

Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

-

Purified AMC for standard curve generation

Procedure:

-

Prepare AMC Standard Curve:

-

Prepare a stock solution of AMC in the assay buffer.

-

Perform serial dilutions to create a range of known AMC concentrations (e.g., 0 to 50 µM).

-

Add 100 µL of each concentration to the wells of the 96-well plate in triplicate.

-

Measure the fluorescence to generate a standard curve of fluorescence units versus AMC concentration. This will be used to convert the rate of fluorescence increase in the enzyme assay to the rate of product formation.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant caspase to the desired final concentration in pre-chilled assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare a 2X stock solution of the fluorogenic substrate in the assay buffer. The final substrate concentration in the assay should ideally be at or below the Km value for accurate determination of initial velocity.

-

-

Assay Reaction:

-

Add 50 µL of the 2X substrate solution to each well of the 96-well plate.

-

Include appropriate controls:

-

No-enzyme control: 50 µL of assay buffer instead of the enzyme solution to measure background substrate hydrolysis.

-

Inhibitor control (optional): Pre-incubate the enzyme with a known caspase inhibitor before adding the substrate to confirm the specificity of the measured activity.

-

-

Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed (e.g., 37°C) microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

Determine the initial velocity (V0) of the reaction from the linear portion of the curve.

-

Convert the V0 from fluorescence units per minute to moles of AMC produced per minute using the slope of the AMC standard curve.

-

Calculate the specific activity of the enzyme (e.g., in pmol/min/µg of enzyme).

-

Experimental Workflow Diagram:

Caption: A typical workflow for an in vitro caspase activity assay.

Signaling Context: The Apoptotic Cascade

The cleavage of substrates like this compound in a cellular context is the result of a highly regulated signaling cascade. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are primarily responsible for the cleavage of a vast array of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[7] This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[7] Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their dimerization and auto-activation. Active caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid, which then activates the intrinsic pathway.[8]

The Intrinsic Pathway: This pathway is initiated by various intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[2] In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form the apoptosome.[7] The apoptosome recruits and activates the initiator caspase, procaspase-9. Active caspase-9 then proceeds to cleave and activate the executioner caspases.[7]

Apoptotic Signaling Pathway Diagram:

Caption: Overview of the extrinsic and intrinsic apoptotic signaling pathways.

Conclusion

The cleavage of this compound by caspases is a fundamental biochemical reaction that serves as a powerful tool for studying the intricate process of apoptosis. A thorough understanding of the underlying catalytic mechanism, the kinetics of this interaction, and the broader signaling context is essential for researchers and drug development professionals. This knowledge facilitates the identification and characterization of novel therapeutic agents that can modulate caspase activity for the treatment of a wide range of human diseases. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for further investigation into this critical area of cell biology and medicine.

References

- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-8: Arbitrating Life and Death in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]

Understanding H-Asp(AMC)-OH Fluorescence Quenching: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp(AMC)-OH (L-Aspartic acid 7-amido-4-methylcoumarin) is a fluorogenic substrate widely utilized in the fields of biochemistry and drug discovery for the detection and quantification of specific proteolytic enzymes. This guide provides an in-depth technical overview of the core principles underlying the fluorescence quenching of this compound and its application in enzyme activity assays. The methodologies and data presented herein are intended to equip researchers with the knowledge to effectively design, execute, and interpret experiments using this and similar fluorogenic substrates.

The fundamental principle of this compound as a reporter molecule lies in the phenomenon of fluorescence quenching. The fluorophore, 7-amino-4-methylcoumarin (AMC), exhibits strong blue fluorescence when in its free form. However, when the amino group of AMC is covalently linked to the carboxylic acid of an aspartic acid residue via an amide bond, its fluorescence is significantly diminished or "quenched."[1] Enzymatic cleavage of this amide bond, typically by a protease that recognizes the aspartic acid residue, liberates free AMC. This release results in a substantial increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction.

The Photophysical Mechanism of Fluorescence Quenching

The quenching of AMC fluorescence upon conjugation to a peptide is a form of static quenching.[1] This phenomenon arises from a change in the electronic structure of the fluorophore upon amide bond formation. The 7-amino group of AMC is part of its conjugated π-electron system, which is responsible for its fluorescence. When this amino group is acylated, as in the case of this compound, the electron-donating character of the nitrogen is reduced, altering the energy levels of the conjugated system.[1] This alteration leads to a decrease in the fluorescence quantum yield and a shift in the absorption and emission wavelengths.

Upon enzymatic cleavage, the free 7-amino group is restored, and the fluorophore returns to its highly fluorescent state. The significant difference in fluorescence intensity between the conjugated (quenched) and free (unquenched) forms of AMC provides a robust and sensitive signal for detecting enzyme activity.

Quantitative Data on AMC and its Derivatives

The photophysical properties of 7-amino-4-methylcoumarin (AMC) are central to its use as a fluorescent reporter. The following table summarizes key quantitative data for AMC and a commonly used derivative in caspase assays, Ac-DEVD-AMC.

| Parameter | 7-Amino-4-methylcoumarin (AMC) | Ac-DEVD-AMC (Caspase-3 Substrate) | Reference |